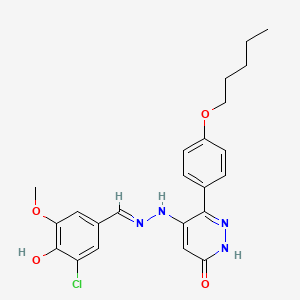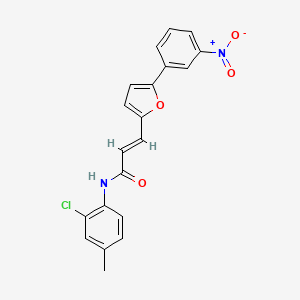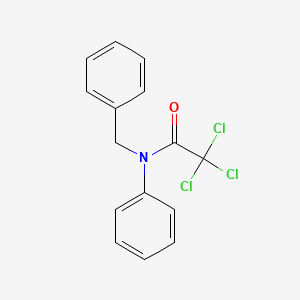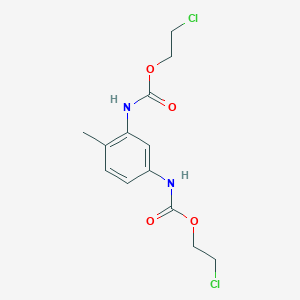![molecular formula C18H19F3N2O B11951391 1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951391.png)
1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea is an organic compound that features a urea functional group This compound is characterized by the presence of a butyl group attached to a phenyl ring and a trifluoromethyl group attached to another phenyl ring
Vorbereitungsmethoden
The synthesis of 1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-butylaniline with 2-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The presence of functional groups allows for substitution reactions, where specific atoms or groups in the molecule can be replaced with other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The urea group can form hydrogen bonds with specific amino acid residues in proteins, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea include:
1-(4-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea: Differing by the presence of a chlorine atom instead of a butyl group.
1-(4-Methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea: Differing by the presence of a methyl group instead of a butyl group.
1-(4-Phenyl)-3-[2-(trifluoromethyl)phenyl]urea: Lacking the butyl group entirely.
Eigenschaften
Molekularformel |
C18H19F3N2O |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
1-(4-butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C18H19F3N2O/c1-2-3-6-13-9-11-14(12-10-13)22-17(24)23-16-8-5-4-7-15(16)18(19,20)21/h4-5,7-12H,2-3,6H2,1H3,(H2,22,23,24) |
InChI-Schlüssel |
ZINZYNKPMUPCIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-{[4-(benzyloxy)phenyl]sulfonyl}phenoxy)-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide](/img/structure/B11951326.png)






![1-Furan-2-ylmethyl-3-[6-(3-furan-2-ylmethyl-ureido)-hexyl]-urea](/img/structure/B11951365.png)
![Tetracyclo[5.3.0.02,6.03,10]decane](/img/structure/B11951376.png)




